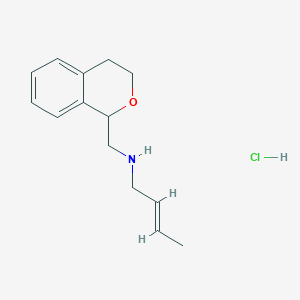
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride, also known as DIHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of isoquinolines and has been synthesized through various methods.
作用機序
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines and chemokines. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and ERK. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
実験室実験の利点と制限
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo. Furthermore, the optimal dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride have not been established, which may limit its translation to clinical applications.
将来の方向性
There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride. Firstly, further studies are needed to elucidate the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride and its potential targets. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride in vivo, which may provide insights into its efficacy and safety. Thirdly, studies are needed to investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Lastly, studies are needed to optimize the dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride for clinical applications.
合成法
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been synthesized through various methods, including the reaction of 3,4-dihydro-1H-isochromene with allylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treating the resulting amine with hydrochloric acid. Another method involves the reaction of 2-buten-1-amine with 3,4-dihydro-1H-isochromene in the presence of a catalyst, followed by the treatment with hydrochloric acid.
科学的研究の応用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
特性
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-3-9-15-11-14-13-7-5-4-6-12(13)8-10-16-14;/h2-7,14-15H,8-11H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXBNSOLJPCKJM-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6077445.png)
![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)